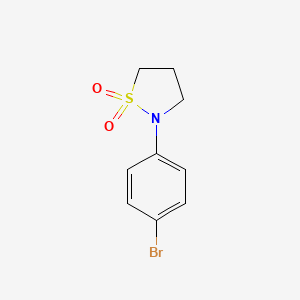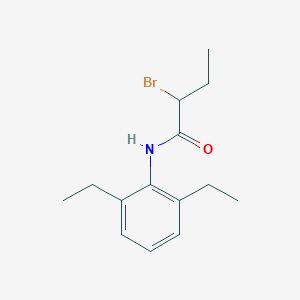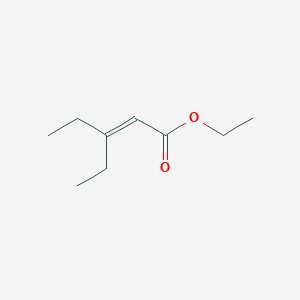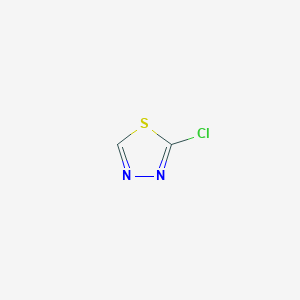
2-氯-1,3,4-噻二唑
描述
2-Chloro-1,3,4-thiadiazole (CTD) is a thiadiazole derivative that is widely used in scientific research. CTD is a heterocyclic ring compound with a five-membered ring consisting of two nitrogen atoms and three carbon atoms. It is a colorless, crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethylsulfoxide. CTD has been studied extensively due to its wide range of applications in the scientific research field.
科学研究应用
缓蚀
- 噻二唑衍生物,包括 2-氯-1,3,4-噻二唑,因其缓蚀性能而被探索。研究表明,某些衍生物可以有效抑制酸性环境中低碳钢等金属的腐蚀 (Bentiss 等,2007)。
抗菌和抗真菌活性
- 噻二唑结构以其多种生物活性而闻名,包括抗菌和抗真菌特性。这使其成为药物和农业研究中的一种有价值的化合物 (Matysiak, 2015)。
杀菌剂应用
- 噻二唑衍生物表现出有效的杀菌活性,使其成为农业用药的有前途的剂,特别是在防治水稻纹枯病等病害方面 (Chen, Li, & Han, 2000)。
抗癌特性
- 1,3,4-噻二唑化合物,包括 2-氯-1,3,4-噻二唑,因其抗癌特性而被研究。它们的结构使它们能够有效对抗各种人类癌症 (Aliabadi, 2016)。
新型杂环化合物的合成
- 该化合物用于合成具有杀虫活性的新型杂环化合物,在各个领域具有潜在应用 (Mohamed 等,2020)。
材料科学应用
- 在材料科学中,噻二唑衍生物因其电子特性而被研究,有助于开发具有特定电子特性的材料 (Kerru 等,2019)。
作用机制
Target of Action
The primary targets of 2-Chloro-1,3,4-thiadiazole are various bacterial strains and cancer cells . The compound has shown significant inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . In addition, it has demonstrated potent anti-cancer activities against multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Mode of Action
2-Chloro-1,3,4-thiadiazole interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the target cells, leading to their inhibition or death. In the case of cancer cells, the compound induces cytotoxic effects, thereby inhibiting their proliferation .
Biochemical Pathways
It is known that the compound disrupts processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to their death .
Pharmacokinetics
It’s worth noting that many anti-cancer drugs, including those with a 1,3,4-thiadiazole scaffold, often face challenges such as low water solubility, which can negatively affect drug circulation time and bioavailability .
Result of Action
The result of 2-Chloro-1,3,4-thiadiazole’s action is the inhibition or death of target cells. In bacterial cells, the compound’s action leads to an inhibitory effect, thereby preventing the bacteria from proliferating . In cancer cells, the compound induces cytotoxic effects, leading to cell death and the inhibition of tumor growth .
Action Environment
The efficacy and stability of 2-Chloro-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can enhance the biological potency of the compound . .
未来方向
1,3,4-Thiadiazole derivatives have shown potential as antibacterial agents . Future research could focus on exploring these structural motifs for the development of new therapeutic agents . Additionally, these compounds could be used in drug development for bacterial infections, antifeedant, and acaricidal activities .
生化分析
Biochemical Properties
2-Chloro-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound interacts with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, inhibiting their activity and thus affecting cell cycle regulation and DNA replication . Additionally, 2-Chloro-1,3,4-thiadiazole forms hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 2-Chloro-1,3,4-thiadiazole on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell signaling pathways and altering gene expression . The compound has been shown to inhibit the proliferation of hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . Furthermore, 2-Chloro-1,3,4-thiadiazole affects cellular metabolism by interfering with metabolic pathways and reducing the availability of essential metabolites .
Molecular Mechanism
At the molecular level, 2-Chloro-1,3,4-thiadiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, the compound interacts with CDK9/Cyclin T1, leading to the inhibition of transcriptional elongation and subsequent downregulation of gene expression . Additionally, 2-Chloro-1,3,4-thiadiazole induces DNA damage by binding to topoisomerase II, resulting in DNA double-strand breaks and cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-1,3,4-thiadiazole in laboratory settings have been extensively studied. The compound remains stable under standard laboratory conditions, but its efficacy may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to 2-Chloro-1,3,4-thiadiazole can lead to adaptive cellular responses, including changes in gene expression and metabolic flux . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Chloro-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and antimicrobial activity . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Chloro-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
Within cells and tissues, 2-Chloro-1,3,4-thiadiazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-1,3,4-thiadiazole plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In mitochondria, it affects mitochondrial function and energy production .
属性
IUPAC Name |
2-chloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKROAAKKMQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513902 | |
| Record name | 2-Chloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52819-57-5 | |
| Record name | 2-Chloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Chloro-1,3,4-thiadiazole being investigated as a potential building block for antileishmanial drugs?
A: The scientific literature highlights the need for novel leishmaniasis treatments due to limitations with current therapies, such as lengthy treatment duration, adverse effects, and emerging drug resistance []. 2-Chloro-1,3,4-thiadiazole serves as a versatile building block for synthesizing diverse compounds, including those with potential antileishmanial activity.
Q2: How does modifying the structure of compounds containing 2-Chloro-1,3,4-thiadiazole affect their activity against Leishmania major?
A: Research indicates that incorporating specific structural elements into the 2-Chloro-1,3,4-thiadiazole scaffold can influence antileishmanial activity []. For instance, a study compared the activity of compounds containing a piperidin-4-ol group at the C-2 position of the thiadiazole ring to their linear amine analogues []. Results showed that the cyclic analogues exhibited reduced anti-promastigote and anti-amastigote activity compared to their linear counterparts [], suggesting that the type of amine substituent at the C-2 position significantly impacts efficacy against Leishmania major.
Q3: Besides its potential application in antileishmanial research, what other uses does 2-Chloro-1,3,4-thiadiazole have in synthetic chemistry?
A: 2-Chloro-1,3,4-thiadiazole serves as a crucial reagent in synthesizing diverse heterocyclic systems []. For example, it can react with nucleophiles like 5-phenyl-1,3,4-oxadiazole-2-thiol to form sulfide bridges, creating multinuclear heterocyclic compounds []. This versatility makes it valuable for developing various pharmaceuticals and materials beyond antileishmanial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



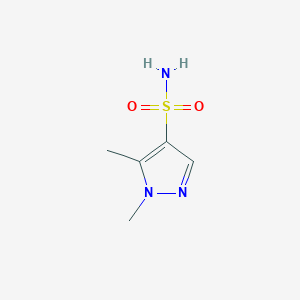





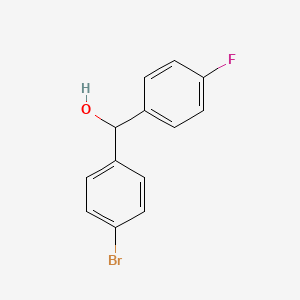
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)


